Cas no 464-85-7 (Epiquinamine)
Epiquinamine structure
Product Name:Epiquinamine
Epiquinamine Chemical and Physical Properties
Names and Identifiers
-
- 3aH-Furo[2,3-b]indol-3a-ol,8a-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-2,3,8,8a-tetrahydro-,(3aR,8aS)-
- Quinamine
- (3aR,8aS)-8a-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
- 3aH-Furo(2,3-b)indol-3a-ol, 8a-((1S,2S,4S,5R)-5-ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro-, (3aR,8aS)-
- 8a-(5-Vinyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo(2,3-b)indol-3a-ol
- 8a-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
- Alkaloid B from Cinchona ledgeriana
- AKOS040762263
- 8a-(5-Vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3ah-furo[2,3-b]indol-3a-ol
- EINECS 207-357-3
- 52XI366326
- FS-8766
- 3AH-FURO(2,3-B)INDOL-3A-OL, 8A-(5-ETHENYL-1-AZABICYCLO(2.2.2)OCT-2-YL)-2,3,8,8A-TETRAHYDRO-, (1S-(1.ALPHA.,2.ALPHA.(3AS*,8AR*),4.ALPHA.,5.BETA.))-
- QUINAMINE [MI]
- UNII-52XI366326
- 464-85-7
- Q27261026
- 3-epi-Quinamine
- Conchinamin
- Epichinamin
- Epiquinamine
- Conquinamine
- 464-86-8
-
- Inchi: 1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2/t13-,14-,17-,18+,19-/m0/s1
- InChI Key: ALNKTVLUDWIWIH-HLQCWHFUSA-N
- SMILES: O1CC[C@]2(C3C=CC=CC=3N[C@@]12[C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)O
Computed Properties
- Exact Mass: 312.18400
- Monoisotopic Mass: 312.184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 512
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.7A^2
- XLogP3: 2.1
Experimental Properties
- Color/Form: Powder
- Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 185.5 ºC
- Boiling Point: 452.33°C (rough estimate)
- Flash Point: 248.7°C
- Refractive Index: 1.5600 (estimate)
- Solubility: Very slightly soluble (0.62 g/l) (25 º C),
- PSA: 44.73000
- LogP: 2.38860
- Specific Rotation: D +116° or +104° (c = 0.5 in alcohol)
Epiquinamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4881-1 mg |
Quinamine |
464-85-7 | 1mg |
¥2035.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q90830-5mg |
Quinamine |
464-85-7 | 5mg |
¥4000.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN4881-1mg |
Quinamine |
464-85-7 | 1mg |
¥ 2035 | 2024-07-19 | ||
| TargetMol Chemicals | TN4881-1 mg |
Quinamine |
464-85-7 | 98% | 1mg |
¥ 2,035 | 2023-07-10 | |
| A2B Chem LLC | AG32324-10mg |
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol |
464-85-7 | 95% | 10mg |
$225.00 | 2024-04-20 | |
| A2B Chem LLC | AG32324-20mg |
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol |
464-85-7 | 95% | 20mg |
$237.00 | 2024-04-20 | |
| A2B Chem LLC | AG32324-50mg |
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol |
464-85-7 | 95% | 50mg |
$268.00 | 2024-04-20 | |
| A2B Chem LLC | AG32324-100mg |
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol |
464-85-7 | 95% | 100mg |
$298.00 | 2024-04-20 | |
| A2B Chem LLC | AG32324-500mg |
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol |
464-85-7 | 95% | 500mg |
$623.00 | 2024-04-20 | |
| A2B Chem LLC | AG32324-1g |
8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol |
464-85-7 | 95% | 1g |
$1033.00 | 2024-04-20 |
Epiquinamine Related Literature
-
1. 308. Quinamine. Part V. epiQuinamine and epicinchonamineC. C. J. Culvenor,L. J. Goldsworthy,K. S. Kirby,Robert Robinson J. Chem. Soc. 1950 1485
-
2. 232. Quinamine. Part IV. Sulphobenzeneazoquinamine and nitration and oxidation of quinamine to 3 : 6 : 8-trinitro-4-hydroxyquinolineG. Bendz,C. C. J. Culvenor,L. J. Goldsworthy,K. S. Kirby,Robert Robinson J. Chem. Soc. 1950 1130
-
3. 133. Quinamine. Part IT. A. Henry,K. S. Kirby,G. E. Shaw J. Chem. Soc. 1945 524
-
4. 134. Quinamine. Part II. ConstitutionK. S. Kirby J. Chem. Soc. 1945 528
-
Satish B. Thopate,Mandalaparthi Phanindrudu,Sandip B. Jadhav,Rambabu Chegondi Chem. Commun. 2023 59 3795
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